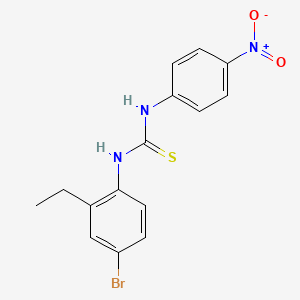
N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide
Vue d'ensemble
Description
N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide, also known as CTB, is a novel compound that has shown potential in various scientific research applications.
Mécanisme D'action
The mechanism of action of N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is not fully understood. However, studies suggest that N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide exerts its effects by modulating various signaling pathways, including the PI3K/Akt, MAPK, and NF-κB pathways. N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has also been found to interact with various biomolecules, including DNA, RNA, and proteins, which may contribute to its biological effects.
Biochemical and Physiological Effects
N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has been found to modulate various biochemical and physiological processes, including apoptosis, cell cycle regulation, angiogenesis, oxidative stress, and inflammation. N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has also been found to interact with various biomolecules, including DNA, RNA, and proteins, which may contribute to its biological effects.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide is its potential in various scientific research applications. N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has shown promising results in cancer research, neurodegenerative diseases, and microbial infections. Additionally, N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has been found to have low toxicity in vitro and in vivo, making it a potential candidate for drug development.
However, there are limitations to the use of N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide in lab experiments. One of the limitations is its low solubility in water, which may limit its use in certain experiments. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide and its potential side effects.
Orientations Futures
For research on N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide include further investigation of its mechanism of action, potential targets, and drug development.
Applications De Recherche Scientifique
N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has shown potential in various scientific research applications, including cancer research, neurodegenerative diseases, and microbial infections. In cancer research, N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has been found to inhibit the growth of cancer cells by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has also shown neuroprotective effects in neurodegenerative diseases such as Alzheimer's and Parkinson's by reducing oxidative stress and inflammation. Additionally, N-(4-chlorobenzyl)-2-(3,4,5-triethoxybenzoyl)hydrazinecarbothioamide has been found to possess antimicrobial activity against various pathogens, including bacteria and fungi.
Propriétés
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-[(3,4,5-triethoxybenzoyl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26ClN3O4S/c1-4-27-17-11-15(12-18(28-5-2)19(17)29-6-3)20(26)24-25-21(30)23-13-14-7-9-16(22)10-8-14/h7-12H,4-6,13H2,1-3H3,(H,24,26)(H2,23,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAPSUCXPPNOZEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1OCC)OCC)C(=O)NNC(=S)NCC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorobenzyl)-2-[(3,4,5-triethoxyphenyl)carbonyl]hydrazinecarbothioamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[2-(3-methoxy-4-nitro-1H-pyrazol-1-yl)propanoyl]-N-[2-(trifluoromethyl)phenyl]hydrazinecarbothioamide](/img/structure/B4118820.png)
![2-[({[2-(trifluoromethyl)phenyl]amino}carbonyl)amino]benzamide](/img/structure/B4118827.png)
![2-[(4-chlorophenyl)thio]-N-(2,6-difluorophenyl)propanamide](/img/structure/B4118837.png)
![N-methyl-N-[(1-{2-[3-(trifluoromethyl)phenyl]ethyl}-4-piperidinyl)methyl]-2-pyridinecarboxamide](/img/structure/B4118846.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-10-phenyl-9-azatetracyclo[10.2.1.0~2,11~.0~3,8~]pentadeca-3,5,7-triene-5-carboxamide](/img/structure/B4118851.png)
![2-[2-(2,3-dihydro-1H-inden-5-yloxy)propanoyl]-N-[2-(3,4-dimethoxyphenyl)ethyl]hydrazinecarbothioamide](/img/structure/B4118858.png)

![1-(4-fluorophenyl)-4-({1-[(4-methylphenyl)sulfonyl]-3-piperidinyl}carbonyl)piperazine](/img/structure/B4118872.png)


![N~2~-(2-fluorophenyl)-N~1~-[2-(4-morpholinylcarbonyl)phenyl]-N~2~-(phenylsulfonyl)glycinamide](/img/structure/B4118897.png)
![2-{[4-allyl-5-(5-bromo-2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(4-nitrophenyl)acetamide](/img/structure/B4118899.png)

![1-(3,4-dimethoxybenzyl)-3-hydroxy-3-[2-(3-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B4118916.png)